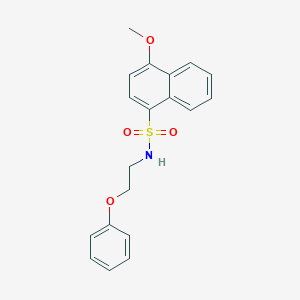![molecular formula C20H21NO4 B299727 N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299727.png)
N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide, also known as TNEBD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. TNEBD is a benzodioxole derivative that acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor.
Mechanism of Action
N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide acts as a selective agonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Upon binding to the receptor, this compound activates the intracellular signaling pathways that regulate the release of neurotransmitters, including serotonin, dopamine, and norepinephrine. The activation of the 5-HT1A receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic effects, as well as to enhance cognitive function and memory consolidation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. In rats, this compound has been found to reduce anxiety-like behavior in the elevated plus maze and the open field test. In mice, this compound has been shown to enhance memory consolidation in the passive avoidance test. In cell culture studies, this compound has been found to increase the release of serotonin and stimulate the growth of neuronal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide is its high selectivity for the 5-HT1A receptor, which allows for precise modulation of the receptor activity without affecting other serotonin receptor subtypes. This compound is also relatively stable and easy to synthesize, which makes it a useful tool compound for in vitro and in vivo experiments. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and administration should be considered in experimental settings.
Future Directions
There are several future directions for research on N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide. One potential direction is to investigate the therapeutic potential of this compound in animal models of psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to explore the neurochemical and neurophysiological mechanisms underlying the effects of this compound on the 5-HT1A receptor and its downstream signaling pathways. Furthermore, the development of novel this compound derivatives with improved pharmacological properties and selectivity could lead to the discovery of new drug candidates for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the condensation of 2-naphthol with 2-bromoethanol, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid. The final product is purified through recrystallization to obtain a white powder with a melting point of 192-194°C.
Scientific Research Applications
N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]-1,3-benzodioxole-5-carboxamide has been widely investigated for its potential applications in various fields of research. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of anxiety, depression, and other psychiatric disorders. In pharmacology, this compound has been used as a tool compound to study the 5-HT1A receptor and its role in the regulation of mood, cognition, and behavior. In neuroscience, this compound has been employed to investigate the neurochemical and neurophysiological mechanisms underlying the therapeutic effects of 5-HT1A receptor agonists.
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H21NO4/c22-20(16-6-8-18-19(12-16)25-13-24-18)21-9-10-23-17-7-5-14-3-1-2-4-15(14)11-17/h5-8,11-12H,1-4,9-10,13H2,(H,21,22) |
InChI Key |
AQPDTWSJMOKECR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)


![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

